molecular formula C11H17NO3 B13011786 tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13011786
M. Wt: 211.26 g/mol
InChI Key: AUEBDNZJJXDWHN-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 2306271-20-3) is a bicyclic compound featuring a 3-azabicyclo[4.1.0]heptane core with a 2-oxo (ketone) group and a tert-butyloxycarbonyl (Boc) protective group at position 2. The bicyclo[4.1.0]heptane scaffold comprises a seven-membered ring system with a bridgehead nitrogen atom (3-aza) and a fused cyclopropane ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic procedures, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-8H,4-6H2,1-3H3

InChI Key

AUEBDNZJJXDWHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxo group and the bicyclic structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Ketone vs. Ether : The 2-oxo group in the target compound increases electrophilicity at C2, making it prone to nucleophilic attack (e.g., Grignard reactions). In contrast, the 7-oxa analog (ether) exhibits greater ring rigidity and reduced reactivity .
  • Fluorine Substitution : The 7,7-difluoro analog () demonstrates enhanced metabolic stability due to fluorine’s electronegativity, which also increases lipophilicity and bioavailability .
  • Amino vs. Hydroxyl Groups: The 6-amino analog () provides a nucleophilic site for cross-coupling reactions, while the 1-hydroxy derivative () participates in hydrogen bonding, influencing solubility and target binding .

Biological Activity

Tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 2306271-20-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.

  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bicyclic structure that contributes to its unique biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available amino acids or other precursors. Methods may include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the bicyclic structure.
  • Functionalization : Introducing the tert-butyl ester and carbonyl groups through various organic transformations.

Biological Activity

Research indicates that this compound exhibits several biological activities, including enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to metabolic pathways:

  • β-glucosidase Inhibition : At concentrations of 5 mM, it reduced enzyme activity to approximately 43%, and at 25 mM, activity dropped to 20% residual activity.
  • β-galactosidase Activity : The compound showed a decrease in activity to 25% at 5 mM without further inhibition at higher concentrations, indicating a non-competitive inhibition mechanism.
Enzyme Concentration (mM) Residual Activity (%)
β-glucosidase543
2520
β-galactosidase525
25No further inhibition

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Glycosidase Activity : A study published in Molecules highlighted that derivatives of azabicyclo compounds can modulate glycosidase activity, suggesting potential applications in treating glycosylation-related diseases .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating that modifications to the azabicyclo structure can enhance bioactivity.

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